(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine
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Overview
Description
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is a heterocyclic compound that features an imidazo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as a β-lactamase inhibitor. It has shown activity against class A, C, and D β-lactamases, making it a candidate for developing new antibiotics .
Medicine
Medicinally, this compound is explored for its potential therapeutic applications, particularly in combating drug-resistant bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine involves its interaction with β-lactamase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in the position of the methanamine group.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides: These compounds are structurally related but have different substituents on the imidazo-oxazine core.
Uniqueness
(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of β-lactamases sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-3-6-4-10-1-2-11-5-7(10)9-6/h4H,1-3,5,8H2 |
InChI Key |
UGXGZKPXUHOBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CN |
Origin of Product |
United States |
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